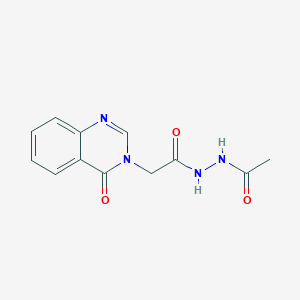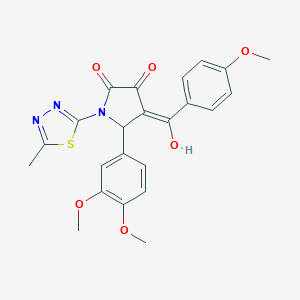
N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide, also known as AcQAAH, is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is an important enzyme involved in DNA repair and cell survival. By inhibiting PARP-1, AcQAAH has shown potential as a therapeutic agent in various diseases, including cancer and neurodegenerative disorders.
作用機序
N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide inhibits PARP-1 by binding to its catalytic domain and preventing the formation of poly(ADP-ribose) chains on target proteins. This leads to the accumulation of DNA damage and ultimately cell death in cancer cells. In neurodegenerative diseases, N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide may also modulate other cellular pathways, such as inflammation and oxidative stress, to promote neuronal survival.
Biochemical and Physiological Effects:
N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide has been shown to have minimal toxicity and good pharmacokinetic properties in preclinical studies. It has also been shown to cross the blood-brain barrier, making it a promising candidate for the treatment of neurodegenerative diseases. In cancer, N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide has been shown to sensitize tumor cells to chemotherapy and radiation therapy, as well as induce apoptosis and inhibit tumor growth.
実験室実験の利点と制限
N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide is a potent and selective PARP-1 inhibitor, making it a valuable tool for studying the role of PARP-1 in various cellular processes. However, its use in lab experiments may be limited by its cost and availability, as well as its potential off-target effects on other PARP family members.
将来の方向性
Future research on N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide may focus on its potential as a therapeutic agent in various diseases, including cancer and neurodegenerative disorders. This may involve further preclinical studies to optimize its pharmacokinetic properties and investigate its potential combination with other therapies. Additionally, research may focus on the development of more selective PARP-1 inhibitors with improved efficacy and reduced toxicity.
合成法
N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide can be synthesized through a multistep process involving the condensation of 2-aminobenzamide with ethyl oxalyl chloride, followed by acetylation and hydrazinolysis. The final product is obtained through a reaction between the resulting hydrazide and 4-oxo-3(4H)-quinazoline.
科学的研究の応用
N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide has been extensively studied in preclinical models of cancer and neurodegenerative diseases. In cancer, PARP-1 inhibition by N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide has been shown to enhance the efficacy of chemotherapy and radiation therapy, as well as induce synthetic lethality in tumor cells with defects in DNA repair pathways. In neurodegenerative diseases, N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide has been shown to protect against neuronal cell death and improve cognitive function in animal models of Alzheimer's and Parkinson's diseases.
特性
製品名 |
N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide |
|---|---|
分子式 |
C12H12N4O3 |
分子量 |
260.25 g/mol |
IUPAC名 |
N//'-acetyl-2-(4-oxoquinazolin-3-yl)acetohydrazide |
InChI |
InChI=1S/C12H12N4O3/c1-8(17)14-15-11(18)6-16-7-13-10-5-3-2-4-9(10)12(16)19/h2-5,7H,6H2,1H3,(H,14,17)(H,15,18) |
InChIキー |
FKCPOIYRQYAKQF-UHFFFAOYSA-N |
SMILES |
CC(=O)NNC(=O)CN1C=NC2=CC=CC=C2C1=O |
正規SMILES |
CC(=O)NNC(=O)CN1C=NC2=CC=CC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B257651.png)


![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257659.png)
![allyl (2E)-2-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257661.png)
![N-[(2Z)-3-[3-(dimethylamino)propyl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B257663.png)



![2-(2-Phenylethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B257674.png)


![2-Methyl-1-[(2-phenylethyl)amino]anthra-9,10-quinone](/img/structure/B257678.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B257680.png)